molecular formula C27H26N2O5 B11143842 4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11143842
M. Wt: 458.5 g/mol
InChI Key: RQFXHPWRLIHFCN-BZZOAKBMSA-N
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Description

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxybenzoyl group, a hydroxy group, a methoxypropyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxybenzoyl Group: This step may involve the use of benzyloxybenzoyl chloride in the presence of a base.

    Addition of the Hydroxy Group: This can be introduced through hydroxylation reactions.

    Attachment of the Methoxypropyl Group: This step may involve the use of methoxypropyl bromide in the presence of a base.

    Incorporation of the Pyridinyl Group: This can be achieved through coupling reactions involving pyridinyl precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:

    4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of a pyridinyl group.

    4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an allyloxy group instead of a benzyloxy group.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-33-16-6-15-29-24(21-9-5-14-28-17-21)23(26(31)27(29)32)25(30)20-10-12-22(13-11-20)34-18-19-7-3-2-4-8-19/h2-5,7-14,17,24,30H,6,15-16,18H2,1H3/b25-23-

InChI Key

RQFXHPWRLIHFCN-BZZOAKBMSA-N

Isomeric SMILES

COCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CN=CC=C4

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CN=CC=C4

Origin of Product

United States

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